molecular formula C22H20F3N3O3 B2840843 2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941909-68-8

2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2840843
CAS RN: 941909-68-8
M. Wt: 431.415
InChI Key: SITJRWIFJIFYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide, commonly known as MQTA, is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research. MQTA is a small molecule inhibitor that has been shown to have promising effects on various biological systems, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

MQTA has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of MQTA as an inhibitor of protein kinases, which are enzymes that play a critical role in a variety of cellular processes. By inhibiting specific protein kinases, MQTA can help researchers better understand the mechanisms underlying various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The exact mechanism of action of MQTA is not yet fully understood, but it is believed to involve the inhibition of specific protein kinases. By binding to these enzymes, MQTA can prevent them from carrying out their normal functions, which can have a range of effects on cellular processes.
Biochemical and Physiological Effects
Studies have shown that MQTA can have a range of biochemical and physiological effects, depending on the specific protein kinases that it targets. For example, in studies on cancer cells, MQTA has been shown to inhibit the growth and proliferation of tumor cells by targeting specific protein kinases involved in cell signaling pathways. In other studies, MQTA has been shown to have anti-inflammatory effects by targeting protein kinases involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MQTA in lab experiments is its specificity. Because it targets specific protein kinases, researchers can use it to gain insights into the specific biochemical pathways involved in various diseases and cellular processes. However, one limitation of using MQTA is that its effects can be highly dependent on the specific protein kinases that are targeted. This means that researchers need to carefully select the appropriate targets for their experiments in order to obtain meaningful results.

Future Directions

There are many potential future directions for research on MQTA. One promising area of research involves the development of new inhibitors that are even more specific and effective than MQTA. Additionally, researchers are exploring the use of MQTA in combination with other drugs to enhance its effects and improve its therapeutic potential. Finally, there is ongoing research into the potential applications of MQTA in a variety of disease areas, including cancer, inflammatory disorders, and neurological diseases.

Synthesis Methods

The synthesis of MQTA involves several steps, including the reaction of 2-amino-8-chloroquinoline with morpholine, followed by the reaction of the resulting product with 2-(trifluoromethyl)benzoyl chloride. The final step involves the reaction of the resulting product with acetic anhydride to yield MQTA.

properties

IUPAC Name

2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3/c23-22(24,25)16-5-1-2-6-17(16)26-20(29)14-31-18-7-3-4-15-8-9-19(27-21(15)18)28-10-12-30-13-11-28/h1-9H,10-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITJRWIFJIFYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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